5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

Catalog No.
S548983
CAS No.
1246560-33-7
M.F
C17H22N8O
M. Wt
354.41
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl...

CAS Number

1246560-33-7

Product Name

5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine

IUPAC Name

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine

Molecular Formula

C17H22N8O

Molecular Weight

354.41

InChI

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20)

InChI Key

QYBGBLQCOOISAR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

VS5584; VS 5584; VS5584; SB2343; SB2343; SB 2343.

Description

The exact mass of the compound 5-(9-Isopropyl-8-methyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine is 354.19166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Tyrosine Kinase Inhibitor:

VS-5584 is classified as a desmethyl derivative of another compound, VS-5582 []. Both VS-5584 and VS-5582 have been studied for their potential to inhibit tyrosine kinases, enzymes involved in cell signaling pathways. Tyrosine kinase inhibitors are a class of drugs used to treat various cancers []. However, limited published data exists specifically on the tyrosine kinase inhibitory effects of VS-5584.

PI3K/mTOR Kinase Inhibitor:

More research has focused on the potential of VS-5584 as a phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor []. The PI3K/mTOR pathway is another important cell signaling pathway involved in cell growth, proliferation, and survival. Aberrant activation of this pathway is implicated in various cancers []. Studies suggest VS-5584 acts as a highly selective PI3K/mTOR kinase inhibitor, potentially offering a therapeutic approach for targeting cancers driven by this pathway [].

Intermediate in Purine Analog Synthesis:

The chemical structure of VS-5584 incorporates a purine ring structure. Purines are nitrogenous bases found in RNA and DNA. Due to this structural similarity, VS-5584 can serve as an intermediate compound in the synthesis of purine analogs []. Purine analogs are synthetic molecules that mimic the structure and function of natural purines. They have various applications in scientific research, including the development of antiviral medications and probes for studying cellular processes [].

Overall, research on VS-5584 suggests potential applications as a:

  • Tyrosine kinase inhibitor (limited data available)
  • PI3K/mTOR kinase inhibitor for cancer treatment
  • Intermediate in the synthesis of purine analogs

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

354.19166

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Vs-5584

Dates

Modify: 2023-08-15
1: Shao Z, Bao Q, Jiang F, Qian H, Fang Q, Hu X. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo. PLoS One. 2015 Jul 23;10(7):e0132655. doi: 10.1371/journal.pone.0132655. eCollection 2015. PubMed PMID: 26204252; PubMed Central PMCID: PMC4512677.
2: Kolev VN, Wright QG, Vidal CM, Ring JE, Shapiro IM, Ricono J, Weaver DT, Padval MV, Pachter JA, Xu Q. PI3K/mTOR dual inhibitor VS-5584 preferentially targets cancer stem cells. Cancer Res. 2015 Jan 15;75(2):446-55. doi: 10.1158/0008-5472.CAN-14-1223. Epub 2014 Nov 28. PubMed PMID: 25432176.
3: Poulsen A, Nagaraj H, Lee A, Blanchard S, Soh CK, Chen D, Wang H, Hart S, Goh KC, Dymock B, Williams M. Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602. J Chem Inf Model. 2014 Nov 24;54(11):3238-50. doi: 10.1021/ci500493m. Epub 2014 Oct 23. PubMed PMID: 25317974.
4: Hart S, Novotny-Diermayr V, Goh KC, Williams M, Tan YC, Ong LC, Cheong A, Ng BK, Amalini C, Madan B, Nagaraj H, Jayaraman R, Pasha KM, Ethirajulu K, Chng WJ, Mustafa N, Goh BC, Benes C, McDermott U, Garnett M, Dymock B, Wood JM. VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer. Mol Cancer Ther. 2013 Feb;12(2):151-61. doi: 10.1158/1535-7163.MCT-12-0466. Epub 2012 Dec 27. PubMed PMID: 23270925; PubMed Central PMCID: PMC3588144.

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